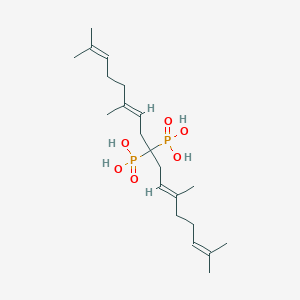

Digeranyl bisphosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H38O6P2 |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonoheptadeca-2,6,11,15-tetraen-9-yl]phosphonic acid |

InChI |

InChI=1S/C21H38O6P2/c1-17(2)9-7-11-19(5)13-15-21(28(22,23)24,29(25,26)27)16-14-20(6)12-8-10-18(3)4/h9-10,13-14H,7-8,11-12,15-16H2,1-6H3,(H2,22,23,24)(H2,25,26,27)/b19-13+,20-14+ |

InChI Key |

SQERRIVHBWCION-IWGRKNQJSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC(P(=O)(O)O)(P(=O)(O)O)C/C=C(/CCC=C(C)C)\C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC(CC=C(C)CCC=C(C)C)(P(=O)(O)O)P(=O)(O)O)C)C |

Synonyms |

digeranyl bisphosphonate |

Origin of Product |

United States |

Foundational & Exploratory

Digeranyl Bisphosphonate: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digeranyl bisphosphonate (DGBP) is a potent and specific inhibitor of geranylgeranyl pyrophosphate synthase (GGPPS), a key enzyme in the mevalonate pathway.[1][2] By targeting GGPPS, DGBP disrupts the synthesis of geranylgeranyl pyrophosphate (GGPP), a critical isoprenoid lipid required for the post-translational modification of numerous proteins, particularly small GTPases. This inhibition of protein geranylgeranylation underlies the diverse pharmacological effects of DGBP, which include anti-cancer, anti-fibrotic, and bone resorption inhibitory activities. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Geranylgeranyl Pyrophosphate Synthase

This compound's primary molecular target is geranylgeranyl pyrophosphate synthase (GGPPS).[1][2] GGPPS catalyzes the condensation of farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP) to form GGPP. DGBP acts as a competitive inhibitor of GGPPS, effectively blocking the production of GGPP.[1] This specificity for GGPPS, with minimal inhibition of the upstream enzyme farnesyl pyrophosphate synthase (FPPS), distinguishes DGBP from many nitrogen-containing bisphosphonates like zoledronate.

The inhibitory potency of DGBP against GGPPS has been quantified in several studies, with reported half-maximal inhibitory concentrations (IC50) in the nanomolar range.

Quantitative Data: Inhibitory Potency of this compound

| Enzyme Target | Assay Conditions | IC50 Value | Reference |

| Geranylgeranyl Pyrophosphate Synthase (GGPPS) | Purified enzyme assay | ~200 nM | [1][2] |

| Geranylgeranyl Pyrophosphate Synthase (GGPPS) | In vitro enzyme assay | 82 nM | [1] |

| Geranylgeranyl Pyrophosphate Synthase (GGPPS) | Human recombinant GGPPSase | 140 nM - 690 µM | [3][4] |

Downstream Cellular Effects: Disruption of Protein Geranylgeranylation

The depletion of intracellular GGPP pools by this compound has profound consequences on cellular function by inhibiting the geranylgeranylation of proteins. This post-translational modification, catalyzed by geranylgeranyltransferases (GGTases), is essential for the proper membrane localization and function of many small GTPases, including members of the Rho, Rac, and Rab families.

Impact on Key Signaling Proteins:

-

Rac1: DGBP has been shown to inhibit the geranylgeranylation of Rac1, a key regulator of cell motility, cytoskeletal organization, and reactive oxygen species (ROS) production.[5] Inhibition of Rac1 geranylgeranylation prevents its localization to the cell membrane, thereby abrogating its downstream signaling.

-

RhoA: The activity of RhoA, another critical GTPase involved in cell shape, adhesion, and migration, is also dependent on geranylgeranylation. DGBP's inhibition of GGPP synthesis leads to the accumulation of unprenylated, cytosolic RhoA, rendering it inactive.

-

Rab Proteins: Rab GTPases are master regulators of intracellular vesicle trafficking. Their function is critically dependent on geranylgeranylation for membrane anchoring. Disruption of this process by DGBP can lead to impaired protein secretion and cellular stress.

Signaling Pathway of this compound

Caption: this compound's mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro GGPPS Inhibition Assay

This assay measures the ability of DGBP to inhibit the enzymatic activity of purified GGPPS.

Materials:

-

Purified recombinant GGPPS

-

Farnesyl pyrophosphate (FPP)

-

[1-14C]Isopentenyl pyrophosphate ([14C]IPP)

-

This compound (DGBP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 5 mM DTT)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, FPP, and [14C]IPP.

-

Add varying concentrations of DGBP or vehicle control to the reaction mixture.

-

Initiate the reaction by adding purified GGPPS.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of 1M HCl.

-

Extract the radiolabeled GGPP product using an organic solvent (e.g., hexane).

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

-

Quantify the amount of [14C]GGPP produced using a scintillation counter.

-

Calculate the percentage of inhibition for each DGBP concentration and determine the IC50 value.

Protein Geranylgeranylation Assay in Cultured Cells

This assay assesses the effect of DGBP on the incorporation of a geranylgeranyl moiety into cellular proteins.

Materials:

-

Cultured cells (e.g., MDA-MB-231 breast cancer cells)

-

This compound (DGBP)

-

[3H]Mevalonic acid or a clickable geranylgeranyl pyrophosphate analog

-

Cell lysis buffer

-

SDS-PAGE reagents and equipment

-

Western blotting equipment

-

Antibodies against specific geranylgeranylated proteins (e.g., Rac1, RhoA) or streptavidin-HRP for clickable analogs

-

Autoradiography film or digital imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with varying concentrations of DGBP or vehicle control for a specified time (e.g., 24-48 hours).

-

During the last few hours of treatment, label the cells with [3H]mevalonic acid or the clickable analog.

-

Wash the cells with PBS and lyse them in a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

For radiolabeling, expose the membrane to autoradiography film or a phosphorimager screen.

-

For clickable analogs, perform a click chemistry reaction with a fluorescent or biotinylated probe, followed by detection.

-

To confirm equal loading, perform a Western blot for a housekeeping protein (e.g., β-actin) on the same membrane.

Rac1 Activation Assay (Pull-down Assay)

This assay measures the amount of active, GTP-bound Rac1 in cells treated with DGBP.

Materials:

-

Cultured cells

-

This compound (DGBP)

-

Stimulus for Rac1 activation (e.g., chrysotile)

-

Rac1 activation assay kit (containing GST-PBD beads)

-

Cell lysis buffer

-

SDS-PAGE and Western blotting equipment

-

Anti-Rac1 antibody

Procedure:

-

Treat cultured cells with DGBP or vehicle control.

-

Stimulate the cells with a Rac1 activator.

-

Lyse the cells in the provided lysis buffer.

-

Incubate the cell lysates with GST-PBD (p21-binding domain of PAK1) beads, which specifically bind to GTP-bound (active) Rac1.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

-

Detect the amount of pulled-down Rac1 by Western blotting using an anti-Rac1 antibody.

-

As a control, run a parallel Western blot with a portion of the total cell lysate to determine the total Rac1 levels.

Experimental Workflow Example: Investigating the Effect of DGBP on Cancer Cell Migration

Caption: Workflow for studying DGBP's effect on cell migration.

Conclusion

This compound is a highly specific and potent inhibitor of GGPPS, a critical enzyme in the mevalonate pathway. Its mechanism of action is centered on the depletion of GGPP, leading to the inhibition of protein geranylgeranylation. This disruption of a key post-translational modification affects the function of numerous small GTPases, thereby modulating a wide range of cellular processes. The detailed understanding of DGBP's mechanism of action, supported by robust quantitative data and well-defined experimental protocols, provides a strong foundation for its further investigation and potential development as a therapeutic agent in oncology, fibrosis, and bone disorders. The provided diagrams and methodologies serve as a valuable resource for researchers in these fields.

References

- 1. Recent Advances in the Development of Mammalian Geranylgeranyl Diphosphate Synthase Inhibitors [mdpi.com]

- 2. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 5. medchemexpress.com [medchemexpress.com]

The Impact of Digeranyl Bisphosphonate on Rac1 Geranylgeranylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism by which digeranyl bisphosphonate (DGBP) affects the geranylgeranylation of the small GTPase Rac1. Rac1, a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, and migration, requires post-translational modification by geranylgeranylation for its proper membrane localization and function. This compound has emerged as a potent inhibitor of the isoprenoid biosynthesis pathway, thereby disrupting the necessary lipid modifications of proteins like Rac1. This document details the molecular mechanism of DGBP action, presents quantitative data on its effects, provides comprehensive experimental protocols for studying these effects, and visualizes the relevant biological pathways and experimental workflows.

Introduction to Rac1 and Protein Prenylation

Rac1 is a member of the Rho family of small GTPases that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][2] Its activity is crucial for a multitude of cellular functions, including the formation of lamellipodia and membrane ruffles, cell adhesion, and transcriptional activation.[3] For Rac1 to exert its biological function, it must localize to the plasma membrane. This localization is critically dependent on a post-translational modification known as geranylgeranylation.[2]

Geranylgeranylation is a type of protein prenylation, where a 20-carbon geranylgeranyl isoprenoid lipid is covalently attached to a cysteine residue within a C-terminal "CAAX" box motif of the target protein.[1] This process is catalyzed by the enzyme geranylgeranyltransferase type I (GGTase-I). The lipid moiety, geranylgeranyl pyrophosphate (GGPP), is synthesized through the mevalonate pathway.

This compound: Mechanism of Action

This compound (DGBP) is a potent inhibitor of geranylgeranyl pyrophosphate synthase (GGPPS).[4] GGPPS is a key enzyme in the mevalonate pathway responsible for the synthesis of GGPP from farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP). By inhibiting GGPPS, DGBP depletes the cellular pool of GGPP. This reduction in available GGPP directly limits the substrate for GGTase-I, leading to a significant decrease in the geranylgeranylation of its target proteins, including Rac1. The lack of this essential lipid anchor prevents Rac1 from translocating to the plasma membrane, thereby inhibiting its downstream signaling pathways.

Quantitative Data on the Effects of this compound

The inhibitory effect of this compound on the geranylgeranylation of Rac1 can be quantified through various cellular and biochemical assays. The following tables summarize key quantitative data regarding the impact of DGBP.

| Parameter | Value | Cell Line | Reference |

| GGPPS Inhibition (IC50) | ~200 nM | Purified Enzyme | [4] |

| Effect on Rac1 Membrane Localization | Significant decrease in membrane-associated Rac1 | Molt-4 cells | [5] |

Table 1: Inhibitory activity of this compound.

| Treatment | Rac1 in Membrane Fraction (% of Control) | Rac1 in Cytosolic Fraction (% of Control) | Cell Line | Reference |

| DGBP | Decreased | Increased | Molt-4 cells | [5] |

Table 2: Effect of this compound on Rac1 Subcellular Localization.

Signaling Pathways and Experimental Workflows

Rac1 Signaling Pathway

The following diagram illustrates the central role of Rac1 in cellular signaling and how its function is dependent on geranylgeranylation for membrane localization.

Caption: Rac1 signaling pathway and point of inhibition by DGBP.

Experimental Workflow for Assessing DGBP's Effect on Rac1 Geranylgeranylation

This diagram outlines a typical experimental workflow to investigate the impact of DGBP on Rac1.

Caption: Experimental workflow for studying DGBP's effects on Rac1.

Detailed Experimental Protocols

In Vitro GGTase-I Activity Assay (Fluorescence-Based)

This protocol is adapted from methods used to assess GGTase-I activity and can be used to determine the direct inhibitory effect of DGBP on the enzyme.

Materials:

-

Recombinant GGTase-I

-

Recombinant Rac1 protein

-

Dansylated peptide substrate (e.g., Dansyl-GCVLL)

-

Geranylgeranyl pyrophosphate (GGPP)

-

This compound (DGBP)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT

-

Fluorescence microplate reader (Excitation: 340 nm, Emission: 520 nm)

Procedure:

-

Prepare a reaction mixture in a 96-well black plate containing assay buffer, Dansyl-GCVLL peptide (e.g., 1 µM), and varying concentrations of DGBP.

-

Add recombinant Rac1 protein to the wells.

-

Initiate the reaction by adding GGPP (e.g., 5 µM).

-

Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

-

Monitor the increase in fluorescence over time. The transfer of the geranylgeranyl group to the dansylated peptide alters its fluorescence properties.

-

Calculate the initial reaction rates from the linear portion of the fluorescence curve.

-

Determine the IC50 value of DGBP by plotting the percentage of inhibition against the logarithm of the DGBP concentration.

Cytosolic and Membrane Fractionation for Rac1 Western Blot

This protocol allows for the separation of cytosolic and membrane-bound Rac1 to assess the effect of DGBP on its subcellular localization.[6][7][8][9][10]

Materials:

-

Cultured cells treated with DGBP or vehicle control

-

Phosphate-buffered saline (PBS), ice-cold

-

Fractionation Buffer: 20 mM HEPES (pH 7.4), 10 mM KCl, 2 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, with freshly added protease and phosphatase inhibitors.

-

Dounce homogenizer or syringe with a 27-gauge needle

-

Ultracentrifuge

-

Bradford or BCA protein assay reagents

-

SDS-PAGE and Western blotting reagents

-

Anti-Rac1 antibody

-

Antibodies for cellular fraction markers (e.g., GAPDH for cytosol, Na+/K+ ATPase for membrane)

Procedure:

-

Harvest cells by scraping and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold fractionation buffer and incubate on ice for 15-20 minutes.

-

Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times.

-

Centrifuge the lysate at 720 x g for 5 minutes at 4°C to pellet the nuclei.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C.

-

The supernatant from this step is the cytosolic fraction.

-

The pellet contains the membrane fraction. Resuspend the pellet in a suitable buffer (e.g., RIPA buffer).

-

Determine the protein concentration of both fractions.

-

Analyze equal amounts of protein from the cytosolic and membrane fractions by SDS-PAGE and Western blotting using an anti-Rac1 antibody.

-

Probe the blot with antibodies for cytosolic and membrane markers to verify the purity of the fractions.

Rac1 Activity Assay (PBD Pulldown)

This assay measures the amount of active, GTP-bound Rac1. Inhibition of geranylgeranylation by DGBP is expected to reduce the amount of active Rac1 at the membrane.

Materials:

-

Cultured cells treated with DGBP or vehicle control

-

Lysis/Binding/Wash Buffer: 25 mM Tris-HCl (pH 7.2), 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, with freshly added protease inhibitors

-

GST-PAK1-PBD (p21-binding domain) agarose beads

-

GTPγS (non-hydrolyzable GTP analog for positive control)

-

GDP (for negative control)

-

SDS-PAGE and Western blotting reagents

-

Anti-Rac1 antibody

Procedure:

-

Lyse the treated cells in ice-cold Lysis/Binding/Wash Buffer.

-

Clarify the lysates by centrifugation at 16,000 x g for 15 minutes at 4°C.

-

Normalize the protein concentration of the lysates.

-

Incubate an aliquot of the lysate with GST-PAK1-PBD agarose beads for 1 hour at 4°C with gentle rotation.

-

As controls, preload separate aliquots of lysate from untreated cells with GTPγS or GDP before adding the beads.

-

Wash the beads three times with Lysis/Binding/Wash Buffer.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-Rac1 antibody.

-

Also, probe an aliquot of the total cell lysate to determine the total amount of Rac1.

Immunofluorescence for Rac1 Localization

This protocol allows for the visualization of Rac1's subcellular localization.[11]

Materials:

-

Cells grown on glass coverslips, treated with DGBP or vehicle

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: anti-Rac1

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Confocal microscope

Procedure:

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate with the primary anti-Rac1 antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips on microscope slides.

-

Image the cells using a confocal microscope, paying close attention to the plasma membrane and cytosolic staining patterns.

Conclusion

This compound serves as a powerful tool for investigating the role of Rac1 geranylgeranylation in various cellular processes. By inhibiting GGPPS and depleting the cellular pool of GGPP, DGBP effectively prevents the membrane localization and subsequent activation of Rac1. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to study the intricate relationship between protein prenylation and small GTPase signaling, and to explore the therapeutic potential of targeting this pathway in diseases driven by aberrant Rac1 activity.

References

- 1. Rac1 Signaling: From Intestinal Homeostasis to Colorectal Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rac1 in human diseases: The therapeutic potential of targeting Rac1 signaling regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abeomics.com [abeomics.com]

- 4. Rac1 Nanoscale Organization on the Plasma Membrane Is Driven by Lipid Binding Specificity Encoded in the Membrane Anchor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. genetex.com [genetex.com]

- 7. Experimental Design Strategy [cellsignet.com]

- 8. researchgate.net [researchgate.net]

- 9. docs.abcam.com [docs.abcam.com]

- 10. Crude Membrane Fractionation of Cultured Cells [protocols.io]

- 11. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isoprenoid Biosynthetic Pathway and the Investigational Inhibitor Digeranyl Bisphosphonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoprenoid biosynthetic pathway is a fundamental metabolic route responsible for the synthesis of a vast array of structurally and functionally diverse molecules essential for life. This technical guide provides a comprehensive overview of this pathway, with a particular focus on the emerging therapeutic target, geranylgeranyl diphosphate synthase (GGPPS), and a potent, specific inhibitor, digeranyl bisphosphonate (DGBP). This document details the core biochemistry of the mevalonate and non-mevalonate pathways, delves into the mechanism of action of DGBP, presents available quantitative data on its inhibitory activity, and outlines key experimental protocols for its synthesis and biological evaluation. The included diagrams, rendered in DOT language, offer clear visual representations of the complex biological and experimental processes discussed.

The Isoprenoid Biosynthetic Pathway: A Core Metabolic Hub

Isoprenoids, also known as terpenoids, represent the largest class of natural products, with over 35,000 distinct molecules identified across all domains of life.[1] These compounds are all derived from the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[2] Two distinct pathways are responsible for the synthesis of IPP and DMAPP: the mevalonate (MVA) pathway and the non-mevalonate or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][2]

The Mevalonate (MVA) Pathway

The MVA pathway is the primary route for isoprenoid biosynthesis in animals, fungi, archaea, and the cytoplasm of plants.[2] The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR), is the rate-limiting and primary regulatory step of this pathway.[3][4] A series of phosphorylation and decarboxylation reactions then convert mevalonate into IPP, which can be isomerized to DMAPP by IPP isomerase (IDI).[2][4]

The Non-Mevalonate (MEP) Pathway

The MEP pathway, discovered more recently, operates in most bacteria, algae, and in the plastids of plants.[2][5] It begins with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). DXP is then converted to MEP by DXP reductoisomerase (DXR), another key regulatory enzyme.[5] A further series of enzymatic steps leads to the formation of both IPP and DMAPP.[5] The absence of the MEP pathway in humans makes its enzymes attractive targets for the development of novel antimicrobial agents.[2]

Elongation and Diversification of Isoprenoid Precursors

IPP and DMAPP are sequentially condensed in head-to-tail additions by prenyltransferases to form longer-chain isoprenoid diphosphates. Farnesyl diphosphate (FPP) synthase (FPPS) catalyzes the formation of the 15-carbon FPP, while geranylgeranyl diphosphate (GGPP) synthase (GGPPS) synthesizes the 20-carbon GGPP.[6] These linear precursors are then modified by a vast array of enzymes to generate the diverse collection of isoprenoids, which include sterols, carotenoids, quinones, and the lipid anchors for post-translationally modified proteins (prenylation).[2][3]

This compound: A Specific Inhibitor of Geranylgeranyl Diphosphate Synthase

Bisphosphonates are a class of drugs structurally analogous to pyrophosphate.[7] While many clinically used nitrogen-containing bisphosphonates, such as zoledronate and risedronate, primarily target FPPS, a newer generation of isoprenoid-containing bisphosphonates has been developed with distinct enzyme specificity.[8] this compound (DGBP) is a prominent example of this new class, demonstrating potent and specific inhibition of GGPPS.[3]

Chemical Structure and Properties

This compound is characterized by a central methylenebisphosphonate core to which two geranyl (a 10-carbon isoprenoid) chains are attached. This "V-shaped" structure is crucial for its specific interaction with the GGPPS active site.

Mechanism of Action

DGBP acts as a competitive inhibitor of GGPPS with respect to its substrate, farnesyl diphosphate (FPP). Crystallographic studies have revealed that the two geranyl side chains of DGBP occupy both the FPP substrate-binding site and the GGPP product-binding site within the enzyme. The bisphosphonate moiety chelates magnesium ions that are essential for catalysis, further stabilizing the inhibitor-enzyme complex.[6] By inhibiting GGPPS, DGBP prevents the synthesis of GGPP, a crucial molecule for the geranylgeranylation of small GTPases like Rho, Rac, and Rab.[5] This disruption of protein prenylation interferes with critical cellular processes, including cell signaling, cytoskeletal organization, and vesicular trafficking, ultimately leading to the induction of apoptosis in susceptible cells.

Quantitative Data

The inhibitory potency of this compound against GGPPS has been determined in several studies. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of an inhibitor.

| Compound | Target Enzyme | IC50 (nM) | Assay Conditions | Reference |

| This compound (DGBP) | Human GGPPS | ~200 | In vitro enzyme assay | |

| This compound (DGBP) | Human GGPPS | 430 - 980 | In vitro enzyme assay | |

| Zoledronate | Human FPPS | 360 - 450 (initial) | In vitro enzyme assay |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the general method for preparing dialkyl bisphosphonates. The following is a representative protocol adapted from the literature, primarily from the work of Shull et al. (2006).

Materials:

-

Tetraethyl methylenebisphosphonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Geranyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Bromotrimethylsilane (TMSBr)

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Alkylation of Tetraethyl Methylenebisphosphonate:

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of tetraethyl methylenebisphosphonate in anhydrous THF to the suspension.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add a solution of geranyl bromide in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting tetraethyl this compound by flash column chromatography.

-

-

Deprotection to this compound:

-

Dissolve the purified tetraethyl this compound in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C and add bromotrimethylsilane dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Remove the solvent and excess reagent under reduced pressure.

-

Add methanol to the residue and stir for 1 hour.

-

Concentrate the solution under reduced pressure to yield this compound as a solid.

-

Geranylgeranyl Diphosphate Synthase (GGPPS) Inhibition Assay

The inhibitory activity of DGBP against GGPPS can be determined using a radioenzymatic assay. The following protocol is a generalized procedure based on methods described in the literature.

Materials:

-

Recombinant human GGPPS

-

[1-14C]Isopentenyl diphosphate ([14C]IPP)

-

Farnesyl diphosphate (FPP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 5 mM dithiothreitol)

-

This compound (DGBP) stock solution in an appropriate solvent

-

Scintillation cocktail

-

Scintillation counter

-

Acidic quench solution (e.g., 1 M HCl)

-

Organic solvent for extraction (e.g., 1-butanol)

Procedure:

-

Enzyme and Substrate Preparation:

-

Dilute the recombinant GGPPS to the desired concentration in assay buffer.

-

Prepare a substrate mix containing FPP and [14C]IPP in assay buffer.

-

-

Inhibition Assay:

-

In a microcentrifuge tube, add the desired concentration of DGBP or vehicle control.

-

Add the diluted GGPPS enzyme and pre-incubate for a specified time (e.g., 10 minutes) at 37 °C.

-

Initiate the enzymatic reaction by adding the substrate mix.

-

Incubate the reaction at 37 °C for a specific duration (e.g., 30 minutes).

-

-

Quenching and Extraction:

-

Stop the reaction by adding the acidic quench solution. This will hydrolyze the diphosphate esters to their corresponding alcohols.

-

Add the organic solvent (e.g., 1-butanol) to extract the radiolabeled product (geranylgeraniol).

-

Vortex vigorously and centrifuge to separate the phases.

-

-

Quantification:

-

Transfer an aliquot of the organic phase to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each DGBP concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion and Future Directions

The isoprenoid biosynthetic pathway is a critical and highly regulated metabolic network that presents numerous opportunities for therapeutic intervention. This compound has emerged as a valuable research tool and a potential lead compound for the development of novel anticancer and anti-inflammatory agents due to its potent and specific inhibition of GGPPS. Further research is warranted to optimize its pharmacological properties, including cell permeability and in vivo efficacy, and to fully elucidate its therapeutic potential in various disease models. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to advance our understanding of isoprenoid biosynthesis and to explore the development of next-generation GGPPS inhibitors.

References

- 1. Purification and enzymatic characterization of the geranylgeranyl pyrophosphate synthase from Erwinia uredovora after expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits geranylgeranyl pyrophosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.psu.edu [pure.psu.edu]

- 4. pure.psu.edu [pure.psu.edu]

- 5. Inhibition of Geranylgeranyl Diphosphate Synthase by Bisphosphonates: A Crystallographic and Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms linking geranylgeranyl diphosphate synthase to cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The functional evolution of architecturally different plant geranyl diphosphate synthases from geranylgeranyl diphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijbiotech.com [ijbiotech.com]

Digeranyl Bisphosphonate: A Technical Guide to Cellular Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digeranyl bisphosphonate (DGBP) is a potent and specific inhibitor of geranylgeranyl pyrophosphate synthase (GGDPS), a key enzyme in the mevalonate pathway. By depleting intracellular levels of geranylgeranyl pyrophosphate (GGPP), DGBP prevents the post-translational modification of essential signaling proteins, leading to a range of cellular effects, including the induction of apoptosis and the disruption of cell signaling and trafficking. This technical guide provides an in-depth overview of the current understanding of DGBP's cellular uptake and metabolism, supported by experimental protocols and quantitative data. It is intended to serve as a comprehensive resource for researchers in oncology, bone biology, and drug development.

Introduction

Bisphosphonates are a class of drugs widely used in the treatment of bone disorders due to their high affinity for hydroxyapatite and their inhibitory effects on osteoclasts. This compound (DGBP) represents a distinct class of isoprenoid-containing bisphosphonates. Unlike traditional nitrogenous bisphosphonates that primarily target farnesyl pyrophosphate synthase (FPPS), DGBP specifically inhibits geranylgeranyl pyrophosphate synthase (GGDPS). This specific mode of action makes DGBP a valuable tool for studying the roles of geranylgeranylated proteins and a potential therapeutic agent in its own right. Understanding its cellular entry and metabolic fate is critical for its development and application.

Mechanism of Action: Inhibition of Geranylgeranyl Diphosphate Synthase

The primary molecular target of DGBP is Geranylgeranyl Diphosphate Synthase (GGDPS).[1][2] This enzyme catalyzes the conversion of farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP) into geranylgeranyl pyrophosphate (GGPP). GGPP is a crucial isoprenoid lipid required for the geranylgeranylation of a variety of proteins, particularly small GTPases from the Rho, Rac, and Rab families.

This post-translational modification is essential for the proper subcellular localization and function of these proteins, which are critical regulators of numerous cellular processes. By inhibiting GGDPS, DGBP leads to a depletion of cellular GGPP pools.[3] This prevents the geranylgeranylation of target proteins, rendering them inactive. A key consequence is the inhibition of Rac1 geranylgeranylation.[1][2]

Figure 1: DGBP inhibits GGDPS in the mevalonate pathway.

Cellular Uptake

The cellular uptake of bisphosphonates is influenced by their physicochemical properties. Generally, bisphosphonates are hydrophilic and exhibit poor absorption across cell membranes.[4][5]

-

Osteoclasts: In their primary target cells, the osteoclasts, bisphosphonates are taken up during the process of bone resorption via endocytosis.[4]

-

Other Cell Types: For non-phagocytic cells, such as cancer cells, the uptake mechanism is less understood but is thought to involve endocytosis. Studies with nitrogen-containing bisphosphonates in breast cancer cells have shown that their uptake is dependent on dynamin, a protein essential for endocytic vesicle formation.[6]

-

Role of Lipophilicity: The two geranyl chains in DGBP lend it a more lipophilic character compared to simple, non-nitrogenous bisphosphonates. Increased lipophilicity can influence the mechanism and efficiency of cellular uptake, potentially allowing for greater passive diffusion across the plasma membrane or altering its interaction with endocytic pathways. While currently available bisphosphonates are very polar and enter cells like macrophages and osteoclasts via fluid-phase endocytosis, more lipophilic bisphosphonates have been designed to target tumor cells in other organs.[7]

Metabolism

Current evidence strongly suggests that bisphosphonates, including DGBP, are not subject to metabolic degradation in the body.[5]

-

Metabolic Stability: To date, no metabolites of bisphosphonates have been identified in vivo.[5] They are believed to be excreted unchanged, primarily through the kidneys.[5] The P-C-P backbone of bisphosphonates is resistant to enzymatic hydrolysis.

-

Non-Nitrogenous vs. Isoprenoid-Containing Bisphosphonates: While simple non-nitrogenous bisphosphonates can be incorporated into ATP analogs, leading to cytotoxicity, DGBP and other isoprenoid-containing bisphosphonates act as specific enzyme inhibitors rather than being metabolized into cytotoxic products.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell/System | Reference |

| IC50 for GGDPS | ~200 nM | Purified Enzyme | [3] |

| In Vivo Dosage (mice) | 0.2 mg/kg/day | C57Bl/6 mice | [2] |

| In Vitro Concentration | 5-50 µM | Endothelial Progenitor Cells | [8] |

Experimental Protocols

Assessment of GGDPS Inhibition in Cells

A common method to confirm the cellular activity of DGBP is to measure the inhibition of protein geranylgeranylation. This can be assessed by observing the accumulation of unprenylated proteins.

Workflow: Western Blot for Unprenylated Proteins

Figure 2: Workflow for detecting unprenylated proteins.

Protocol: Western Blot for Unprenylated Rap1A

-

Cell Treatment: Culture cells to the desired confluency and treat with DGBP at various concentrations and for different time points. A vehicle-treated control should be included.

-

Cell Lysis and Fractionation:

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells in a hypotonic buffer and separate the cytosolic and membrane fractions by ultracentrifugation. Unprenylated proteins will accumulate in the cytosolic fraction.

-

-

Protein Quantification: Determine the protein concentration of the cytosolic and membrane fractions using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for a geranylgeranylated protein (e.g., Rap1A).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. An increase in the target protein in the cytosolic fraction of DGBP-treated cells indicates inhibition of geranylgeranylation.[9]

-

In Vitro Prenylation Assay

This assay directly measures the incorporation of radiolabeled isoprenoid precursors into proteins.[1][10]

Protocol: [3H]-Mevalonic Acid Labeling

-

Cell Culture and Treatment: Plate cells and treat with DGBP.

-

Radiolabeling: Add [3H]-mevalonic acid to the culture medium and incubate to allow for metabolic labeling of isoprenoids.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate the protein of interest (e.g., Rac1) using a specific antibody.

-

SDS-PAGE and Autoradiography:

-

Elute the immunoprecipitated protein and separate it by SDS-PAGE.

-

Treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film. A decrease in the radioactive signal for the protein of interest in DGBP-treated cells indicates inhibition of prenylation.[1]

-

Cellular Uptake Quantification

Quantifying the intracellular concentration of DGBP can be challenging due to the lack of commercially available radiolabeled or fluorescently tagged versions. However, mass spectrometry offers a potential method.

Protocol: LC-MS/MS for Intracellular DGBP Quantification

-

Cell Treatment and Harvesting: Treat cells with DGBP. At specified time points, wash the cells extensively with ice-cold PBS to remove extracellular drug and then harvest the cells.

-

Cell Lysis and Extraction: Lyse the cells and perform a liquid-liquid or solid-phase extraction to isolate DGBP from the cellular matrix.

-

LC-MS/MS Analysis:

-

Use a suitable liquid chromatography method to separate DGBP from other cellular components.

-

Quantify DGBP using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. A standard curve of known DGBP concentrations should be prepared in a similar matrix to allow for accurate quantification.

-

Metabolic Stability Assay

To experimentally confirm the metabolic stability of DGBP, an in vitro assay using liver microsomes can be performed.[11][12][13][14]

Workflow: Liver Microsomal Stability Assay

Figure 3: Workflow for metabolic stability assay.

Protocol: In Vitro Metabolic Stability in Liver Microsomes

-

Incubation: Incubate DGBP at a known concentration with liver microsomes (human, rat, or mouse) in a buffered solution at 37°C.

-

Reaction Initiation: Start the metabolic reaction by adding NADPH, an essential cofactor for many metabolic enzymes. A control incubation without NADPH should also be run.

-

Time-Course Sampling: Collect aliquots from the incubation mixture at several time points (e.g., 0, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction in the collected aliquots by adding a quenching solvent like acetonitrile.

-

Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the amount of DGBP remaining at each time point.

-

Data Analysis: Plot the percentage of remaining DGBP against time. A lack of significant decrease in the DGBP concentration over time would confirm its metabolic stability.

Conclusion

This compound is a specific inhibitor of GGDPS, a mechanism that distinguishes it from clinically used nitrogenous bisphosphonates. Its cellular uptake in non-osteoclast cells is likely influenced by its lipophilic nature and may involve endocytic pathways. Current knowledge indicates that DGBP is metabolically stable. The experimental protocols outlined in this guide provide a framework for further investigation into the cellular pharmacology of DGBP, which will be crucial for its potential development as a therapeutic agent. Further research is warranted to precisely define its transport mechanisms across the plasma membrane of various cell types and to definitively confirm its metabolic profile in vivo.

References

- 1. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Detection of Small GTPase Prenylation and GTP Binding Using Membrane Fractionation and GTPase-linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bisphosphonates: a review of their pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uptake of free, calcium-bound and liposomal encapsulated nitrogen containing bisphosphonates by breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. salk.edu [salk.edu]

- 8. Geranyl-geraniol addition affects potency of bisphosphonates—a comparison in vitro promising a therapeutic approach for bisphosphonate-associated osteonecrosis of the jaw and oral wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A highly sensitive prenylation assay reveals in vivo effects of bisphosphonate drug on the Rab prenylome of macrophages outside the skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 11. pharmaron.com [pharmaron.com]

- 12. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 13. bioivt.com [bioivt.com]

- 14. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Mevalonate Pathway and GGPPS as a Therapeutic Target

An In-depth Technical Guide to the Structure-Activity Relationship of Digeranyl Bisphosphonate and its Analogs as Geranylgeranyl Diphosphate Synthase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for this compound (DGBP) and its derivatives, a class of compounds that selectively inhibit geranylgeranyl diphosphate synthase (GGPPS). By exploring the molecular interactions and downstream cellular consequences of GGPPS inhibition, this document serves as a resource for the rational design of novel therapeutics targeting cancer and other diseases characterized by dysregulated isoprenoid metabolism.

The mevalonate (MVA) pathway is a critical metabolic cascade responsible for the synthesis of cholesterol and essential non-sterol isoprenoids.[1] Within this pathway, the enzyme geranylgeranyl diphosphate synthase (GGPPS) catalyzes the final step in the synthesis of the C20 isoprenoid, geranylgeranyl pyrophosphate (GGPP), by adding an isopentenyl pyrophosphate (IPP) molecule to a farnesyl pyrophosphate (FPP) substrate.[2][3]

GGPP is the essential lipid donor for a post-translational modification known as protein geranylgeranylation. This process, catalyzed by geranylgeranyltransferases (GGTase) I and II, attaches the GGPP lipid anchor to C-terminal cysteine residues of key signaling proteins, particularly those in the Ras superfamily of small GTPases like Rho, Rac, and Rab.[3][4] This modification is critical for the proper membrane localization and function of these proteins, which regulate fundamental cellular processes including signal transduction, cytoskeletal arrangement, and intracellular vesicle trafficking.[4][5]

While clinically established nitrogen-containing bisphosphonates (N-BPs) like zoledronate target farnesyl pyrophosphate synthase (FPPS), this compound (DGBP) and its analogs are potent and selective inhibitors of the downstream enzyme, GGPPS. This selectivity offers a more targeted approach to disrupting protein geranylgeranylation, providing a distinct mechanism of action and a promising avenue for therapeutic development, particularly in oncology.[3]

The Mevalonate Pathway and Points of Inhibition

The diagram below illustrates the key steps in the latter stage of the mevalonate pathway, highlighting the distinct enzymatic targets for N-BPs (FPPS) and DGBP analogs (GGPPS).

Core Structure and Mechanism of DGBP

This compound is a pyrophosphate analog characterized by two key structural features:

-

A Geminal Bisphosphonate Headgroup: The P-C-P backbone mimics the endogenous pyrophosphate (PPi) moiety of the natural substrates. This group is essential for coordinating with three magnesium ions (Mg²⁺) in the active site of GGPPS, which are critical for substrate binding and catalysis.[3][6]

-

Two Isoprenoid Side Chains: DGBP possesses two geranyl (C10) chains. This "V-shaped" structure allows the inhibitor to occupy both the FPP substrate-binding pocket and the nascent GGPP product-binding channel simultaneously, conferring high affinity and specificity.[4][7]

Structure-Activity Relationship (SAR)

Extensive research has moved beyond the parent DGBP molecule to more potent analogs. The key SAR insights are summarized below.

Modifications to the Isoprenoid Chains

The nature of the alkyl side chains is a primary determinant of potency and selectivity.

-

Chain Number: Di-substituted compounds like DGBP are generally more potent GGPPS inhibitors than their mono-substituted counterparts.[7]

-

Chain Length: Elongating the isoprenoid chains by a single carbon to create "homoisoprenoid" analogs significantly enhances inhibitory activity.[2]

-

Olefin Stereochemistry: The geometry of the double bonds within the side chains (e.g., geranyl vs. neryl isomers) has a profound impact on cellular activity and in vivo pharmacokinetics, often more so than on direct enzymatic inhibition. This highlights the critical role of cellular uptake and transport in the overall efficacy of these compounds.[8]

Introduction of Linker Moieties

The most significant gains in potency have been achieved by replacing one of the isoprenoid chains with a linker group that connects a single isoprenoid tail to the bisphosphonate head.

-

Ether Linkages: The synthesis of O,C-digeranyl geminal bisphosphonates, where one chain is linked via an ether bond, produced compounds with improved potency over DGBP.[2]

-

Triazole Linkages: The most potent GGPPS inhibitors developed to date are isoprenoid triazole bisphosphonates.[2] Synthesized via "click chemistry," these compounds connect a homoisoprenoid chain to the bisphosphonate head through a stable triazole ring, achieving IC₅₀ values in the low nanomolar range.[6]

Cellular vs. Enzymatic Potency

A crucial finding in the SAR of GGPPS inhibitors is the frequent disparity between enzymatic inhibition (IC₅₀) and cellular activity. The parent DGBP molecule, for example, inhibits the purified enzyme with an IC₅₀ of ~260 nM but requires concentrations in the 10 µM range to exert cellular effects.[6] In contrast, newer triazole-based analogs show potent activity in both enzymatic and cellular assays at low nanomolar concentrations.[6][7] This divergence underscores the importance of physicochemical properties that govern membrane permeability and interaction with cellular uptake transporters, which are critical for reaching the intracellular target.[8]

Quantitative SAR Data Summary

The following table summarizes the inhibitory potency of DGBP and key analogs against the GGPPS enzyme.

| Compound Class | Example Compound | Key Structural Feature | GGPPS IC₅₀ (nM) | Reference(s) |

| Dialkyl Bisphosphonate | This compound (DGBP) | Parent compound; two C10 geranyl chains | ~200 - 260 | [3][6] |

| Ether Bisphosphonate | O,C-digeranyl geminal bisphosphonate | One ether-linked geranyl chain, one C-linked chain | 82 | [2] |

| Triazole Bisphosphonate | Isoprenoid Triazole Bisphosphonate (VSW1198 Isomer Mix) | Homoisoprenoid (C11) chain with a triazole linker | 45 | [2][6] |

| Triazole Bisphosphonate | α-methylated homoneryl triazole bisphosphonate | Homoneryl (C11) chain, triazole linker, α-methylation | 86 | [6] |

| Triazole Bisphosphonate | α-methylated homogeranyl triazole bisphosphonate | Homogeranyl (C11) chain, triazole linker, α-methylation | 125 | [6] |

Key Experimental Protocols

The evaluation of GGPPS inhibitors relies on a tiered system of in vitro enzymatic assays to determine direct target inhibition and cell-based assays to confirm on-target effects in a biological context.

Experimental Workflow for GGPPS Inhibitor Evaluation

The logical flow for characterizing novel GGPPS inhibitors is depicted below, progressing from initial enzymatic screening to validation of the cellular mechanism of action.

In Vitro GGPPS Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a non-radioactive method for determining the IC₅₀ of an inhibitor against purified GGPPS by measuring the rate of pyrophosphate (PPi) release.[9]

-

Reagents and Materials:

-

Purified recombinant human GGPPS.

-

Substrates: Farnesyl pyrophosphate (FPP) and Isopentenyl pyrophosphate (IPP).

-

Assay Buffer: 25 mM MOPSO (pH 7.0), 10% glycerol, 10 mM MgCl₂, 2 mM DTT.

-

Test Compounds (inhibitors) dissolved in DMSO.

-

EnzChek™ Pyrophosphate Assay Kit or similar PPi quantification system.

-

96-well microplate and spectrophotometer.

-

-

Procedure:

-

Prepare a reaction mixture in the assay buffer containing 2-mesoamino-6-methyl-purine nucleoside phosphorylase, inorganic pyrophosphatase, and the purine nucleoside phosphorylase substrate from the assay kit.

-

Add the test inhibitor across a range of concentrations (e.g., 10-point serial dilution) to the wells of the microplate. Include DMSO-only wells as a negative control (100% activity).

-

Add the GGPPS enzyme to all wells and pre-incubate with the inhibitors for 10-15 minutes at 37°C.

-

Initiate the reaction by adding a mixture of the substrates, FPP and IPP (e.g., final concentration of 25 µM each).

-

Immediately begin monitoring the increase in absorbance at 360 nm kinetically for 15-30 minutes at 37°C. The rate of absorbance change is proportional to the rate of PPi release.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.

-

Normalize the velocities to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cellular Geranylgeranylation Inhibition Assay (Western Blot)

This protocol confirms that the inhibitor engages GGPPS within cells by detecting the accumulation of unprenylated Rab proteins.[5]

-

Reagents and Materials:

-

Human cancer cell lines (e.g., MM.1S myeloma, A549 lung cancer).

-

Cell culture medium, FBS, and supplements.

-

Test Compounds (inhibitors).

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

-

BCA Protein Assay Kit.

-

SDS-PAGE equipment and reagents (e.g., Laemmli buffer).

-

Western blot transfer system and PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

-

Primary Antibodies: Rabbit anti-Rab (unprenylated specific) or a general Rab antibody; Mouse anti-β-actin (loading control).

-

Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

-

Chemiluminescent substrate (ECL).

-

Imaging system (e.g., CCD camera-based imager).

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the GGPPS inhibitor at various concentrations for 24-48 hours. Include a vehicle (DMSO) control.

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[11] Scrape the cells, collect the lysate, and clarify by centrifugation at ~16,000 x g for 20 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay.

-

SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane), add Laemmli buffer, boil at 95°C for 5 minutes, and load onto an SDS-PAGE gel.[10] Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with Blocking Buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody solution (e.g., anti-unprenylated Rab and anti-β-actin) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system.[11]

-

-

Data Analysis:

-

The appearance of a band corresponding to the unprenylated Rab protein, which should increase in intensity with increasing inhibitor concentration, confirms target engagement.

-

Quantify the band intensities and normalize to the loading control (β-actin) to assess the dose-dependent effect of the inhibitor.

-

References

- 1. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of geranylgeranyl diphosphate synthase inhibition as a novel strategy for the treatment of osteosarcoma and Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Geranyl diphosphate synthase: Cloning, expression, and characterization of this prenyltransferase as a heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Geranylgeranyl diphosphate synthase inhibition induces apoptosis that is dependent upon GGPP depletion, ERK phosphorylation and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Investigation of a Potent Geranylgeranyl Diphosphate Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchers.mq.edu.au [researchers.mq.edu.au]

- 9. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. docs.abcam.com [docs.abcam.com]

- 11. bio-rad.com [bio-rad.com]

Digeranyl Bisphosphonate: A Technical Overview of its Physicochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Digeranyl bisphosphonate (DGBP) is a potent and specific inhibitor of geranylgeranyl pyrophosphate (GGPP) synthase, a key enzyme in the isoprenoid biosynthetic pathway.[1][2] Its ability to selectively impede protein geranylgeranylation without affecting farnesylation has positioned it as a valuable research tool and a potential therapeutic agent in various disease models, including cancer and pulmonary fibrosis.[1][3] This technical guide provides a comprehensive overview of the physicochemical properties of DGBP, detailed experimental protocols for its use, and a visual representation of its mechanism of action.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below, providing essential data for experimental design and formulation.

| Property | Value | Source |

| CAS Number | 878143-03-4 | [3][4] |

| Molecular Formula | C21H34Na4O6P2 | [3] |

| Molecular Weight | 536.4 g/mol | [5] |

| IC50 (GGPPS) | ~200 nM | [2][6] |

| Solubility | DMSO: < 0.5 mg/mL (Insoluble) | [5] |

| Ethanol: < 0.5 mg/mL (Insoluble) | [5] | |

| Water: 1.67 - 2 mg/mL (with sonication) | [3][5] | |

| Storage (Powder) | -20°C for up to 3 years | [5] |

| Storage (In Solvent) | -80°C for up to 1 year | [5] |

Mechanism of Action: Inhibition of the Isoprenoid Pathway

This compound exerts its biological effects by targeting the isoprenoid biosynthetic pathway.[1] Unlike clinically used nitrogenous bisphosphonates that primarily inhibit farnesyl pyrophosphate synthase (FPPS), DGBP specifically inhibits geranylgeranyl pyrophosphate synthase (GGPPS).[1][2] This leads to a depletion of intracellular GGPP, which is a critical substrate for the post-translational modification of small GTPases such as Rac, Rho, and Rab.[2][7] The inhibition of geranylgeranylation disrupts the proper localization and function of these proteins, thereby affecting downstream signaling pathways involved in cell proliferation, survival, and cytoskeletal organization.[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published research.

In Vitro GGPPS Enzyme Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of DGBP against purified GGPPS.

-

Enzyme and Substrates : Recombinant human GGPPS is expressed and purified. Farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP) are used as substrates.

-

Reaction Buffer : A suitable buffer, such as 50 mM Tris-HCl (pH 7.5) containing 5 mM MgCl2 and 2 mM DTT, is prepared.

-

Assay Procedure :

-

DGBP is dissolved in an appropriate solvent (e.g., water with sonication) to create a stock solution, from which serial dilutions are made.

-

The GGPPS enzyme is pre-incubated with varying concentrations of DGBP in the reaction buffer for 15 minutes at 37°C.

-

The enzymatic reaction is initiated by the addition of FPP and radiolabeled [1-14C]IPP.

-

The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 37°C and is then stopped by the addition of an acidic solution (e.g., 1 M HCl).

-

The reaction products are extracted with an organic solvent (e.g., ethyl acetate).

-

The radioactivity in the organic phase, corresponding to the amount of [14C]GGPP formed, is quantified using liquid scintillation counting.

-

-

Data Analysis : The percentage of inhibition at each DGBP concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.[2]

In Vivo Murine Model of Pulmonary Fibrosis

This protocol describes the use of DGBP in a bleomycin-induced pulmonary fibrosis model in mice.[4]

-

Animal Model : Wild-type C57Bl/6 mice are used for this study.[4]

-

DGBP Administration :

-

Induction of Fibrosis :

-

One day following pump implantation, mice are anesthetized.

-

A single intratracheal instillation of bleomycin (1.3-2.0 U/kg) or saline (for control groups) is administered to induce lung injury and subsequent fibrosis.[4]

-

-

Endpoint Analysis :

-

After a specified period (e.g., 21 days), the mice are euthanized.

-

The lungs are harvested for analysis.

-

Fibrosis can be quantified by measuring the hydroxyproline content in the lung tissue, which is a major component of collagen.[4]

-

Histological analysis of lung sections stained with Masson's trichrome can be performed to visualize collagen deposition and architectural changes.[4]

-

References

- 1. This compound inhibits geranylgeranyl pyrophosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Ras | Rho | TargetMol [targetmol.com]

- 6. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetoimmunopharmacology.org]

- 7. academic.oup.com [academic.oup.com]

- 8. The effects of geranylgeranyl diphosphate synthase inhibitor treatment on osteoblast biology and application in a conditioned media model of myeloma bone disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

Methodological & Application

Application Notes and Protocols for Digeranyl Bisphosphonate in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digeranyl bisphosphonate (DGBP) is a potent and selective inhibitor of geranylgeranyl pyrophosphate synthase (GGPPS), a key enzyme in the mevalonate pathway.[1] By inhibiting GGPPS, DGBP disrupts the synthesis of geranylgeranyl pyrophosphate (GGPP), a crucial isoprenoid lipid required for the post-translational modification of small GTPases, such as Rho, Rac, and Rap1.[2] This disruption of protein geranylgeranylation interferes with critical cellular processes, including cell signaling, proliferation, survival, and migration, making DGBP a compound of significant interest for cancer research and drug development.[1][3]

These application notes provide an overview of the in vitro applications of DGBP, including its mechanism of action and protocols for key cell-based assays.

Mechanism of Action

This compound exerts its cellular effects primarily through the inhibition of GGPPS. This leads to a depletion of intracellular GGPP, which in turn prevents the geranylgeranylation of small GTP-binding proteins. Unprenylated GTPases are unable to localize to the cell membrane and are functionally inactive. The downstream consequences of GGPPS inhibition by DGBP include the induction of apoptosis, inhibition of cell proliferation, and impairment of cell migration.[1][3] Studies have shown that the apoptotic effects of DGBP are mediated through pathways involving caspase activation and increased phosphorylation of extracellular signal-regulated kinase (ERK).[1]

dot

Caption: Mechanism of action of this compound (DGBP).

Data Presentation

The following tables summarize the available quantitative data on the effects of this compound in various in vitro assays. It is important to note that comprehensive quantitative data for DGBP across a wide range of cell lines is limited in the public domain. The presented data is based on available literature and should be considered illustrative.

Table 1: IC50 Values of this compound

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| This compound | In vitro enzyme assay | Geranylgeranyl pyrophosphate synthase | 260 | [4] |

Note: This IC50 value represents the concentration of DGBP required to inhibit the enzymatic activity of GGPPS by 50% in a cell-free assay. Cell-based IC50 values for proliferation inhibition may vary depending on the cell line and experimental conditions.

Table 2: Effects of this compound on Cell Fate

| Cell Line | Assay | Treatment | Result | Reference |

| Lymphocytic leukemia | Proliferation Assay | DGBP vs. Zoledronate | DGBP is more potent in inhibiting proliferation | [1] |

| Lymphocytic leukemia | Flow Cytometry (Apoptosis) | DGBP vs. Zoledronate | DGBP induces apoptosis more potently | [1] |

| MDA-MB-231 (Breast Cancer) | Transwell Migration Assay | DGBP | Significantly inhibited migration | [3] |

Table 3: Effects of this compound on Signaling Pathways

| Cell Line | Assay | Protein Analyzed | Effect of DGBP Treatment | Reference |

| Lymphocytic leukemia | Western Blot | Caspases | Activation | [1] |

| Lymphocytic leukemia | Western Blot | ERK | Increased Phosphorylation | [1] |

| MDA-MB-231 (Breast Cancer) | Western Blot / Localization Assay | RhoA | Decreased membrane localization, increased cytosolic localization | [3] |

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the effects of this compound.

Cell Viability and Proliferation (MTT Assay)

This protocol is designed to assess the effect of DGBP on the viability and proliferation of adherent cancer cell lines.

dot

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (DGBP)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

DGBP Treatment: Prepare serial dilutions of DGBP in complete medium. Remove the medium from the wells and add 100 µL of the DGBP dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve DGBP, e.g., DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Absorbance Reading: Incubate the plate overnight at room temperature in the dark. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability against the log of the DGBP concentration and determine the IC50 value.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with DGBP.

dot

Caption: Workflow for apoptosis analysis using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (DGBP)

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well cell culture plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of DGBP for 24 to 48 hours as described in the MTT assay protocol.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA, and then combine them with the floating cells from the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Inhibition of Protein Prenylation (Western Blot Analysis)

This protocol is used to detect the inhibition of protein geranylgeranylation by observing the accumulation of unprenylated small GTPases like Rap1a.

dot

Caption: Workflow for Western blot analysis.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (DGBP)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against an unprenylated form of a small GTPase (e.g., anti-Rap1a) and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

-

Western blotting apparatus and imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with DGBP as described previously. After treatment, wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-unprenylated Rap1a) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Detect the protein bands using an ECL detection system and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the loading control. An increase in the unprenylated Rap1a band indicates inhibition of protein geranylgeranylation.

Conclusion

This compound is a valuable tool for studying the role of the mevalonate pathway and protein prenylation in cancer cell biology. The protocols provided here offer a framework for investigating the in vitro effects of DGBP on cell viability, apoptosis, and protein prenylation. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions. Further investigation into the quantitative effects of DGBP on various cancer models will be crucial for its potential development as a therapeutic agent.

References

- 1. Geranylgeranyl diphosphate synthase inhibition induces apoptosis that is dependent upon GGPP depletion, ERK phosphorylation and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting prenylation inhibition through the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Digeranyl Bisphosphonate in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digeranyl bisphosphonate (DGBP) is a potent and highly specific inhibitor of geranylgeranyl pyrophosphate (GGPP) synthase (GGPS1).[1][2] GGPS1 is a key enzyme in the mevalonate pathway, responsible for the synthesis of GGPP. GGPP is an essential isoprenoid lipid required for the post-translational modification known as geranylgeranylation, which is vital for the function of numerous proteins, including small GTPases like Rho, Rac, and Rab. By inhibiting GGPS1, DGBP depletes the cellular pool of GGPP, thereby disrupting the function of geranylgeranylated proteins involved in critical cellular processes such as cell signaling, proliferation, survival, and migration. This mechanism of action makes DGBP a valuable tool for studying the role of protein geranylgeranylation in various physiological and pathological processes and a potential therapeutic agent for diseases characterized by dysregulated cell function, such as cancer and fibrosis.

These application notes provide detailed protocols for the use of this compound in mouse models of pulmonary fibrosis and cancer.

Signaling Pathway of this compound

This compound's primary molecular target is the enzyme geranylgeranyl pyrophosphate synthase (GGPS1) within the mevalonate pathway. Inhibition of GGPS1 leads to a reduction in the synthesis of GGPP. This depletion of GGPP has significant downstream consequences, primarily affecting the geranylgeranylation of small GTP-binding proteins. Without this lipid anchor, these proteins cannot localize to the cell membrane to perform their signaling functions, leading to the disruption of multiple downstream pathways that regulate cell survival, proliferation, and migration.

Application 1: Pulmonary Fibrosis Mouse Model